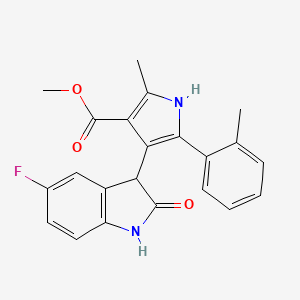

methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-methylphenyl)-1H-pyrrole-3-carboxylate

Description

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-methylphenyl)-1H-pyrrole-3-carboxylate is a structurally complex heterocyclic compound featuring a pyrrole core substituted with a 5-fluoro-2-oxoindole moiety, a methyl group, and a 2-methylphenyl group. Its synthesis likely involves multicomponent reactions or cross-coupling methodologies, given the presence of aromatic and heteroaromatic substituents.

Properties

Molecular Formula |

C22H19FN2O3 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-(2-methylphenyl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C22H19FN2O3/c1-11-6-4-5-7-14(11)20-19(17(12(2)24-20)22(27)28-3)18-15-10-13(23)8-9-16(15)25-21(18)26/h4-10,18,24H,1-3H3,(H,25,26) |

InChI Key |

WAXMBJUBIVQSOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C(=C(N2)C)C(=O)OC)C3C4=C(C=CC(=C4)F)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

Formation of the indole ring: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

Formation of the pyrrole ring: The pyrrole ring can be synthesized using Paal-Knorr synthesis.

Coupling reactions: The indole and pyrrole rings are then coupled together using cross-coupling reactions such as Suzuki or Heck coupling.

Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents.

Esterification: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorinated positions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Research

The compound has garnered attention in pharmaceutical research due to its potential as a therapeutic agent. The presence of the fluoro group enhances its lipophilicity, which may improve its ability to cross biological membranes and interact with specific molecular targets. This characteristic makes it a candidate for drug development aimed at treating various diseases.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds exhibit antimicrobial properties. For instance, studies on related pyrrole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves interference with microbial cell functions, although specific studies on this compound's antimicrobial efficacy are still required.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, possibly through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Compounds with similar frameworks have demonstrated dual inhibition of these pathways, which are crucial in inflammatory responses . Further investigation into this compound's specific interactions could provide insights into its therapeutic applications in inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action at the molecular level and can guide further modifications to enhance its activity . Such computational approaches are essential for rational drug design, allowing researchers to optimize lead compounds based on their predicted interactions with target proteins.

Synthesis and Derivative Development

The synthesis of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-methylphenyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. Key synthetic methods include:

- Cyclization Reactions : Critical for forming the pyrrole ring.

- Functional Group Modifications : Such as halogenation or methoxylation to enhance biological activity.

These synthetic pathways not only yield the target compound but also allow for the generation of various derivatives that may possess improved pharmacological properties .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a 5-fluoroindole and a substituted pyrrole. Below is a comparative analysis with analogous molecules from the literature:

Substituent-Driven Activity and Physicochemical Properties

Key Observations :

- Substituent Impact : The target compound’s 5-fluoroindole group may enhance bioavailability compared to chlorophenyl or nitrophenyl analogs, as fluorine often improves metabolic stability .

- Commercial Relevance : Analogous pyrrole carboxylates (e.g., furylmethylene derivatives) are commercially available, suggesting scalable synthesis routes for the target molecule .

Pharmacological Potential

- Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrids: Compounds like Example 62 (chromenone-pyrazolo[3,4-d]pyrimidine) exhibit kinase inhibition (Mass: 560.2 [M+1]), implying that the target compound’s indole-pyrrole scaffold could similarly target enzymatic pathways .

- 5-Fluorooxindole Derivatives : MM3568.04 (5-fluoro-2-oxo-indolin-3-ylidene analog) highlights the role of fluorine in enhancing binding affinity to biological targets .

Biological Activity

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-methylphenyl)-1H-pyrrole-3-carboxylate is a complex organic compound characterized by a unique structural framework that includes a pyrrole ring fused with an indole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and in various therapeutic applications.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 412.39 g/mol. The presence of fluorine atoms is significant as they often enhance biological activity and lipophilicity, which are crucial for drug design and efficacy.

Biological Activities

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives of indole and pyrrole have been shown to inhibit tumor growth in various cancer cell lines. The specific biological activity of this compound remains to be fully elucidated; however, its structural analogs have demonstrated significant activity against several types of cancer cells.

2. Kinase Inhibition

The compound's potential as a kinase inhibitor is particularly noteworthy. Kinases play essential roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Preliminary studies suggest that the compound may interact effectively with kinase targets, modulating their activity and potentially leading to therapeutic benefits.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the biological activities of related compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Study A | Indole Derivative | Antitumor | 10 µM |

| Study B | Pyrrole Analogue | Kinase Inhibition | 0.02 µM |

| Study C | Fluorinated Indole | Anti-inflammatory | 71 µg/mL |

These findings underscore the potential for this compound to exhibit similar or enhanced biological activities.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction: The unique combination of functional groups allows for selective interactions with various enzymes and receptors.

- Pathway Modulation: By binding to specific targets, the compound may influence critical signaling pathways involved in cell proliferation and survival.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for investigation include:

- In vitro and In vivo Studies: Comprehensive testing in cellular models and animal models to evaluate efficacy and safety profiles.

- Structure–Activity Relationship (SAR) Studies: Investigating how modifications to the structure affect biological activity can provide insights into optimizing therapeutic properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-methylphenyl)-1H-pyrrole-3-carboxylate?

- Methodological Answer : A common approach involves coupling pyrrole carboxylate intermediates with halogenated indole derivatives. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate analogs can react with fluorinated benzoyl chlorides under reflux conditions (e.g., DMF, 80°C) to form substituted pyrrole-indole hybrids. Yield optimization may require adjusting stoichiometry or using catalysts like Pd(PPh₃)₄ .

- Key Evidence : Synthesis of structurally similar pyrrole-indole compounds using benzoyl chloride coupling (23% yield) and NMR characterization (DMSO-d6, δ 12.52 ppm for NH proton) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer : Employ multi-dimensional NMR (¹H, ¹³C, and 2D-COSY) to assign protons and carbons. For instance, the NH proton in the indole moiety typically appears as a singlet near δ 12.5 ppm in DMSO-d6, while aromatic protons from the 2-methylphenyl group resonate between δ 7.20–7.50 ppm. Coupling constants (e.g., J = 7.2 Hz for ethyl groups) help confirm substituent orientation .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or preparative HPLC (C18 column, methanol/water mobile phase). Purity validation via HPLC (≥95%) is critical, as seen in reference standards for related fluorinated indole derivatives .

Advanced Research Questions

Q. How can researchers address contradictory data in spectroscopic characterization (e.g., unexpected shifts in NMR or ESI-MS)?

- Methodological Answer : Cross-validate using complementary techniques. For example:

- If NMR signals overlap, use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., ESIMS m/z 402.2 for a related compound) .

- X-ray crystallography can resolve ambiguities in regiochemistry, as demonstrated for ethyl 2-methylpyrrole carboxylate analogs .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents (e.g., fluoro, methyl, or phenyl groups) and evaluate effects on target binding. For example:

- Fluorine at the 5-position of the indole ring may enhance metabolic stability due to its electron-withdrawing nature .

- Methyl groups on the pyrrole or phenyl rings can influence lipophilicity and steric interactions .

Q. How can computational modeling predict reactivity or metabolic pathways for this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps for the pyrrole-indole core. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to cytochrome P450 enzymes, aiding in metabolic stability assessments .

Q. What crystallographic methods confirm the stereochemical configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) is ideal. For example, SCXRD resolved disorder in a related pyrrolo[3,2-d]pyrimidine derivative, confirming the Z-configuration of substituents .

Q. How should researchers design assays to evaluate this compound’s inhibition of kinase or protease targets?

- Methodological Answer :

- Kinase Assay : Use a fluorescence-based ADP-Glo™ assay with recombinant kinase and ATP concentrations near Km values.

- Protease Assay : Employ FRET substrates (e.g., Dabcyl-Edans) to monitor cleavage kinetics.

- Reference structural analogs (e.g., indole-pyrrole hybrids) with known IC₅₀ values for comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.